

3-(1-Hydroxyethyl)-1-adamantanol: A Strategic Chiral Building Block

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Compound of Interest

Compound Name: 3-(1-Hydroxyethyl)-1-adamantanol

CAS No.: 39917-40-3

Cat. No.: B8505772

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Technical Whitepaper & Application Guide

Executive Summary: The Diamondoid Advantage

In the landscape of medicinal chemistry, the adamantane scaffold ("diamondoid") is prized for its unique ability to enhance lipophilicity (

), improve metabolic stability, and optimize the pharmacokinetics of small molecule drugs. **3-(1-Hydroxyethyl)-1-adamantanol** represents a high-value, bifunctional building block that combines the rigid adamantane core with a chiral secondary alcohol and a bridgehead tertiary alcohol.

This guide provides a comprehensive technical analysis of this molecule, focusing on its asymmetric synthesis, enzymatic resolution, and utility as a scaffold for next-generation antiviral and metabolic therapeutics.

Chemical Identity & Structural Analysis

The molecule features a 1,3-disubstitution pattern on the adamantane cage. While the adamantane core itself is achiral in this configuration, the introduction of the 1-hydroxyethyl side chain creates a chiral center at the

-carbon, yielding two enantiomers:

- and

-3-(1-hydroxyethyl)-1-adamantanol.

Property	Specification
Systematic Name	3-(1-Hydroxyethyl)tricyclo[3.3.1.1.1]decan-1-ol
Molecular Formula	C H O
Molecular Weight	196.29 g/mol
Key Functionalities	2° Alcohol (Chiral, reactive), 3° Alcohol (Bridgehead, steric bulk)
Precursor CAS	39917-38-9 (for the ketone: 1-(3-hydroxy-1-adamanty)ethanone)
Physical State	White crystalline solid
Solubility	Soluble in MeOH, EtOH, DMSO, DCM; Insoluble in water

Synthesis & Manufacturing Pathways

The synthesis of **3-(1-hydroxyethyl)-1-adamantanol** typically proceeds via the oxidation of 1-acetyladamantane, followed by stereoselective reduction.

Pathway A: The Oxidative-Reductive Route (Industrial Standard)

This route is preferred for scalability, utilizing the robust Cohen or Ritter-type oxidation chemistries adapted for adamantanes.

- Starting Material: 1-Acetyladamantane.
- Oxidation: Nitroxylation using HNO₃

/H

SO

introduces the bridgehead hydroxyl group at the 3-position. This yields 1-acetyl-3-adamantanol (1-(3-hydroxy-1-adamantyl)ethanone).[1]

- Reduction: The ketone is reduced to the secondary alcohol.
 - Racemic Synthesis:[2][3] NaBH₄ in MeOH yields the rac-diol.
 - Asymmetric Synthesis: Corey-Bakshi-Shibata (CBS) reduction or Transfer Hydrogenation.

Visualization of Synthesis Workflow

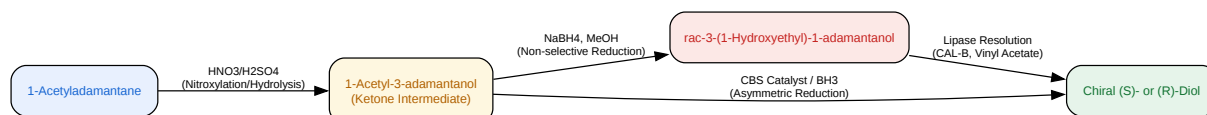


Figure 1: Synthetic pathways to chiral 3-(1-Hydroxyethyl)-1-adamantanol.

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[2][3]

Chiral Resolution Methodologies

For drug development, enantiomeric purity is non-negotiable. Two primary methods are employed to secure the pure enantiomer.[4][5]

Method 1: Enzymatic Kinetic Resolution (EKR)

Biocatalysis is highly effective for this substrate due to the steric discrimination provided by the adamantane cage.

- Enzyme: *Candida antarctica* Lipase B (CAL-B), immobilized (e.g., Novozym 435).[6]
- Acyl Donor: Vinyl acetate or Isopropenyl acetate.
- Mechanism: The lipase selectively acetylates the
-enantiomer (typically), leaving the
-alcohol unreacted.[6]
- Advantages: Mild conditions, high enantiomeric excess (), reusable catalyst.

Method 2: Asymmetric Reduction (CBS)

Direct chemical synthesis of the chiral alcohol from the ketone precursor.

- Reagent: (R)- or (S)-2-Methyl-CBS-oxazaborolidine + Borane source (BH₃·THF or BH₃·DMS).
- Mechanism: The rigid bicyclic catalyst controls hydride delivery to the re or si face of the ketone.
- Selectivity: High stereocontrol is achieved because the bulky adamantyl group forces a specific orientation in the catalyst binding pocket.

Experimental Protocols

Note: These protocols are synthesized from standard methodologies for adamantane functionalization and must be validated in your specific laboratory context.

Protocol A: Synthesis of 1-Acetyl-3-adamantanol (Precursor)

- Setup: Charge a reactor with 98% H₂SO₄ (10 vol) and cool to 0°C.
- Addition: Slowly add 1-acetyladamantane (1.0 eq) while maintaining internal temperature at 0°C.
- Nitration: Dropwise add fuming HNO₃ (1.2 eq) over 1 hour. Stir at 0°C for 2 hours.
- Hydrolysis: Pour the reaction mixture onto crushed ice/water. Heat the aqueous slurry to 80°C for 1 hour to hydrolyze the intermediate nitrate ester.
- Workup: Cool, extract with Dichloromethane (DCM). Wash organic layer with NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.
- Purification: Recrystallize from Hexane/EtOAc.
 - Target Yield: 75-85%
 - Identity: Confirm by IR (C=O stretch ~1700 cm⁻¹, OH stretch ~3400 cm⁻¹)

).

Protocol B: Enzymatic Resolution of rac-3-(1-Hydroxyethyl)-1-adamantanol

- Substrate Preparation: Dissolve rac-diol (10 mmol) in dry Toluene or MTBE (50 mL).
- Biocatalyst: Add Vinyl Acetate (30 mmol, 3.0 eq) and Immobilized CAL-B (200 mg).
- Incubation: Shake at 40°C, 200 rpm. Monitor conversion by Chiral HPLC.
- Termination: Stop reaction at ~50% conversion (theoretical yield of one enantiomer). Filter off the enzyme.^[6]
- Separation: Evaporate solvent. Separate the (S)-diol (unreacted) from the (R)-acetate (product) via silica gel column chromatography (Gradient: Hexane -> EtOAc).
- Hydrolysis (Optional): The (R)-acetate can be hydrolyzed (K

CO

/MeOH) to yield the (R)-diol.

Applications in Drug Discovery

The **3-(1-hydroxyethyl)-1-adamantanol** scaffold acts as a "privileged structure" in several therapeutic areas.

Antiviral Research (Influenza & Virology)

Adamantane derivatives (Amantadine, Rimantadine) block the M2 proton channel of Influenza A.^[7]

- Application: This diol is a direct isostere of the hydroxylated metabolites of Rimantadine. It serves as a building block for polar adamantane analogs designed to reduce CNS side effects (by lowering LogP slightly compared to pure hydrocarbons) while maintaining channel blocking efficacy.

DPP-4 Inhibitors (Diabetes)

Drugs like Vildagliptin utilize a 3-substituted adamantane to fit the S1 hydrophobic pocket of the DPP-4 enzyme.

- Application: The 1-hydroxyethyl side chain offers a handle for attaching pharmacophores (like cyanopyrrolidines) via the secondary alcohol, creating novel ether-linked or carbamate-linked inhibitors that differ from the standard amino-linked gliptins.

Chiral Cross-Linkers

In polymer chemistry, the bifunctional nature (2° and 3° alcohols) allows for the creation of chiral, rigid cross-links in polyurethanes or polyesters, enhancing the thermal stability (

) of the material.

Application Logic Diagram

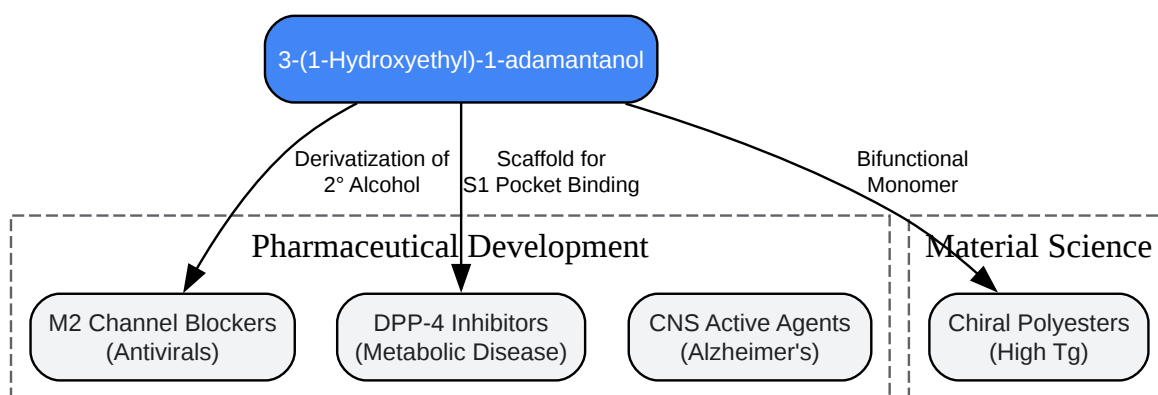


Figure 2: Strategic applications of the adamantane diol scaffold.

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